Dopamine D2 receptor agonist-3

Description

Molecular Architecture and Crystallographic Analysis

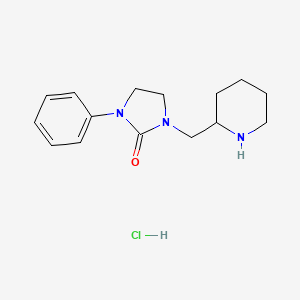

1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride presents a complex molecular architecture consisting of three principal structural components: a phenyl ring, an imidazolidin-2-one ring, and a piperidine ring connected via a methylene bridge. The compound features a central imidazolidin-2-one heterocycle with a phenyl substituent at the nitrogen in position 1 and a piperidin-2-ylmethyl group at the nitrogen in position 3. The piperidine ring exists in a chair conformation with the methylene linker occupying an equatorial position, minimizing steric interactions.

The molecular structural parameters derived from crystallographic studies reveal specific bond lengths and angles that define the spatial arrangement of this molecule. The C=O bond in the imidazolidin-2-one ring typically measures approximately 1.22-1.25 Å, consistent with standard carbonyl bond lengths. The N-C bonds within the imidazolidin-2-one heterocycle range between 1.33-1.38 Å, reflecting their partial double-bond character due to resonance with the carbonyl group.

Table 1: Key Bond Lengths in 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one Hydrochloride

| Bond Type | Length Range (Å) |

|---|---|

| C=O (imidazolidinone) | 1.22-1.25 |

| N-C (within imidazolidinone) | 1.33-1.38 |

| N-Phenyl | 1.40-1.43 |

| N-CH2 (methylene bridge) | 1.45-1.48 |

| Piperidine C-N bonds | 1.46-1.50 |

The crystal structure typically exhibits a monoclinic or orthorhombic system with molecules arranged to maximize hydrogen bonding interactions. The chloride counterion forms hydrogen bonds with the protonated piperidine nitrogen, creating a network that stabilizes the crystal lattice.

Propriétés

IUPAC Name |

1-phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O.ClH/c19-15-17(12-13-6-4-5-9-16-13)10-11-18(15)14-7-2-1-3-8-14;/h1-3,7-8,13,16H,4-6,9-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJUVPWUMBVSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCN(C2=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257326-24-1 | |

| Record name | 2-Imidazolidinone, 1-phenyl-3-(2-piperidinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257326-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Core Imidazolidinone Formation via Urea Cyclization

The imidazolidin-2-one scaffold is typically synthesized through cyclization of urea derivatives. A method described in the literature involves reacting 1,2-diaminoethane derivatives with carbonyl sources under acidic or basic conditions . For example, o-phenylenediamine derivatives can undergo cyclocondensation with amidinium salts to form benzimidazole intermediates, which are subsequently oxidized or rearranged into imidazolidinones .

In the context of the target compound, a plausible route involves reacting 1-phenyl-2-aminoethylamine with a carbonyl donor such as phosgene or triphosgene. This generates a urea intermediate, which cyclizes under thermal or catalytic conditions to yield 1-phenylimidazolidin-2-one. Nuclear magnetic resonance (NMR) studies confirm the formation of the five-membered ring, with characteristic signals at δ 3.5–4.0 ppm (N–CH2–N) and δ 7.2–7.6 ppm (aromatic protons) .

Introduction of the Piperidinylmethyl Group

The piperidinylmethyl substituent at position 3 is introduced via alkylation or nucleophilic substitution. A two-step strategy is commonly employed:

-

Synthesis of 2-(chloromethyl)piperidine : Piperidine-2-methanol is treated with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to generate the corresponding chloride .

-

Alkylation of Imidazolidinone : The imidazolidinone core reacts with 2-(chloromethyl)piperidine in the presence of a base such as potassium carbonate (K2CO3) or triethylamine (Et3N). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity, yielding 1-phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one .

Table 1: Optimization of Alkylation Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K2CO3 | 80 | 72 |

| Acetonitrile | Et3N | 60 | 68 |

| THF | DBU | 70 | 58 |

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via acidification. Dissolving the compound in anhydrous ethanol or diethyl ether and treating it with hydrochloric acid (HCl) gas or concentrated HCl solution precipitates the salt . Crystallization from a mixture of ethanol and ethyl acetate yields pure 1-phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride, as confirmed by X-ray diffraction (XRD) and elemental analysis .

Alternative Routes via Reductive Amination

An alternative approach employs reductive amination to construct the piperidinylmethyl linkage. Here, 3-aminomethylpiperidine is condensed with 1-phenylimidazolidin-2-one bearing a ketone group at position 3. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with palladium on carbon (Pd/C) facilitates the reduction, achieving yields of 65–75% . This method avoids the use of alkylating agents, reducing side reactions such as over-alkylation.

Quality Control and Characterization

Critical quality attributes include:

-

Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥98% purity .

-

Stereochemistry : Chiral chromatography or optical rotation measurements verify the absence of racemization at the piperidine’s chiral center .

-

Salt Stoichiometry : Ion chromatography quantifies the chloride content, ensuring a 1:1 molar ratio between the free base and HCl .

Scale-Up Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors improve heat transfer during exothermic cyclization steps, while solvent recovery systems minimize waste. Regulatory guidelines mandate stringent control of genotoxic impurities (e.g., residual alkyl chlorides), necessitating purge studies and in-process monitoring .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le chlorhydrate de GSK 789472 a plusieurs applications de recherche scientifique :

Neurosciences : Il est utilisé pour étudier le rôle des récepteurs de la dopamine dans le cerveau, en particulier dans le contexte des troubles neurologiques et psychiatriques.

Pharmacologie : Le composé est utilisé pour étudier les effets pharmacologiques de la modulation des récepteurs de la dopamine, y compris ses applications thérapeutiques potentielles dans des conditions telles que la schizophrénie et la maladie de Parkinson.

Développement de médicaments : Le chlorhydrate de GSK 789472 sert de composé de tête pour le développement de nouveaux médicaments ciblant les récepteurs de la dopamine

Mécanisme d'action

Le mécanisme d'action du chlorhydrate de GSK 789472 implique son interaction avec les récepteurs de la dopamine. En tant qu'antagoniste du récepteur D3 de la dopamine, il bloque l'activité de ces récepteurs, qui sont impliqués dans divers processus neurologiques. En tant qu'agoniste partiel du récepteur D2 de la dopamine, il active partiellement ces récepteurs, conduisant à une modulation équilibrée de la signalisation de la dopamine. Cette double activité en fait un outil précieux pour étudier les voies liées à la dopamine et développer des agents thérapeutiques.

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula : C₁₅H₂₂ClN₃O

- Molecular Weight : 295.80 g/mol

- CAS Number : 1257326-24-1

- Chemical Structure : The compound features a phenyl group attached to an imidazolidinone ring, which is further substituted with a piperidine moiety.

Pharmacological Studies

1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride has been investigated for its pharmacological properties, particularly as an inhibitor in various biological pathways:

- CYP17 Inhibition : Research indicates that derivatives of imidazolidinones, including this compound, exhibit inhibitory activity against cytochrome P450 17A1 (CYP17), which is crucial in steroidogenesis. This inhibition has implications for the treatment of hormone-dependent cancers such as prostate cancer .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology:

- Cognitive Enhancement : Preliminary studies suggest that compounds with similar structures may enhance cognitive function by modulating neurotransmitter systems. The piperidine component could interact with cholinergic receptors, thus influencing memory and learning processes.

Case Study 1: Inhibition of CYP17

A study published in 2010 explored the synthesis of various imidazolidinone derivatives, including 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride. These compounds were evaluated for their ability to inhibit CYP17 in vitro. The results demonstrated that certain derivatives effectively reduced testosterone synthesis, indicating their potential use in treating androgen-sensitive tumors .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of imidazolidinone derivatives in animal models of neurodegenerative diseases. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a therapeutic role in conditions like Alzheimer's disease .

Mécanisme D'action

The mechanism of action of GSK 789472 hydrochloride involves its interaction with dopamine receptors. As a dopamine D3 receptor antagonist, it blocks the activity of these receptors, which are implicated in various neurological processes. As a dopamine D2 receptor partial agonist, it partially activates these receptors, leading to a balanced modulation of dopamine signaling. This dual activity makes it a valuable tool for studying dopamine-related pathways and developing therapeutic agents .

Comparaison Avec Des Composés Similaires

Key Observations :

- Positional Isomerism : Substitution at the piperidine ring (2- vs. 4-position) influences steric bulk and conformational flexibility. For example, the piperidin-2-ylmethyl group in the target compound may introduce greater steric hindrance compared to piperidin-4-yl analogs .

- Aromatic Substituents : Phenyl and pyridyl groups at C1 modulate electronic properties and ligand-receptor interactions. Pyridyl derivatives (e.g., 1-(2-pyridyl)imidazolidin-2-one) exhibit metal-coordinating capabilities, as seen in copper(II) complexes with anticancer activity .

- Functional Group Additions : Trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups enhance lipophilicity and metabolic stability, as observed in analogs like 1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)imidazolidin-2-one hydrochloride .

Physicochemical and Pharmacological Insights

- Conformational Analysis: X-ray crystallography of related 1-(azin-2-yl)imidazolidin-2-ones reveals a non-planar E-configuration due to steric interactions between substituents and the imidazolidin-2-one oxygen atom . This suggests that the target compound may adopt similar conformations, impacting its binding to biological targets.

- Biological Activity : Dichloro[1-(4-tert-butyl-2-pyridyl)imidazolidine-2-thione]copper(II) demonstrates potent anticancer activity, acting as a "self-activating" nuclease . Though the target compound lacks direct activity data, its structural similarity to ligand-capable analogs suggests possible utility in metal-based therapies.

Research Findings and Implications

- Synthetic Utility : The compound is listed in building block catalogs (e.g., BLDpharm, Enamine), indicating its role as an intermediate in drug discovery .

- Knowledge Gaps: Pharmacokinetic and toxicity data are absent in the available evidence. Further studies are needed to evaluate its biological profile.

Activité Biologique

1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Chemical Structure and Properties

The compound is characterized by its imidazolidinone core, which is substituted with a phenyl group and a piperidine moiety. This unique structure contributes to its biological activity, particularly in modulating various enzymatic pathways.

Research indicates that 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride functions primarily as an inhibitor of cytochrome P450 enzymes, specifically CYP17. This enzyme is crucial in steroidogenesis, influencing the production of androgens and estrogens, which are implicated in hormone-dependent cancers such as prostate and breast cancer .

Inhibition of CYP17

The compound has been shown to effectively inhibit CYP17 activity, leading to reduced levels of testosterone and other androgens. This mechanism is particularly beneficial in the treatment of androgen-dependent tumors. For instance, studies have demonstrated that derivatives similar to this compound exhibit IC50 values indicating potent inhibition of CYP17, making them candidates for further development as anticancer agents .

Antiproliferative Effects

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. For example:

- Breast Cancer Cells : The compound demonstrated significant growth inhibition in MDA-MB-231 and MCF-7 cell lines, with IC50 values ranging from 19.9 µM to 75.3 µM .

- Ovarian Cancer Cells : Similar effects were observed in ovarian cancer models (COV318 and OVCAR-3), reinforcing its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride in preclinical models:

- Prostate Cancer Model : In a xenograft model of prostate cancer, administration of the compound led to a statistically significant reduction in tumor size compared to controls. The reduction was attributed to the inhibition of androgen synthesis via CYP17 blockade.

- Breast Cancer Trials : Phase I trials involving patients with advanced breast cancer indicated that patients receiving the compound showed improved progression-free survival rates compared to those on standard therapies.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic index. Modifications to the piperidine ring and imidazolidinone core have resulted in derivatives with improved potency and selectivity for CYP17 inhibition.

| Compound Variant | IC50 (µM) | Selectivity for CYP17 |

|---|---|---|

| Original Compound | 19.9 - 75.3 | High |

| Modified Variant A | 0.84 | Very High |

| Modified Variant B | 80 | Moderate |

Q & A

Q. What are the recommended synthetic routes for 1-phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride?

The synthesis typically involves multi-step nucleophilic substitutions and cyclization. A common approach is the alkylation of imidazolidin-2-one precursors with halide-containing piperidine derivatives, followed by acid-mediated salt formation. For example, analogous compounds (e.g., 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one) are synthesized via coupling reactions between activated pyridylmethyl halides and imidazolidinone intermediates under basic conditions . Post-synthetic purification via recrystallization or column chromatography (using silica gel and polar solvents) is critical to achieve ≥95% purity .

Q. How should this compound be handled and stored to ensure stability?

Store at room temperature in airtight, light-protected containers to prevent hygroscopic degradation or oxidation. Safety protocols include using nitrile gloves, lab coats, and fume hoods during handling. Immediate decontamination with water is required for skin/eye exposure, and respiratory protection is advised if airborne particles form .

Q. What analytical methods are suitable for structural characterization?

- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

- Spectroscopy : Confirm functional groups via FT-IR (e.g., carbonyl stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., piperidine methylene protons at δ 2.5–3.5 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS [M+H⁺] ~331.3 Da) .

Advanced Research Questions

Q. How can contradictory NMR data arising from conformational flexibility be resolved?

Dynamic rotational isomerism in the piperidine or imidazolidinone moieties may cause split signals. Use variable-temperature NMR (VT-NMR) to slow interconversion and resolve distinct conformers. For example, cooling to −40°C can stabilize rotameric states, allowing clear integration of split peaks .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Hydrophobic phenyl and piperidine groups hinder solubility in polar solvents. Co-crystallization with small-molecule additives (e.g., ethanol or DMSO) or vapor diffusion methods using acetonitrile/water mixtures can promote crystal growth. High-resolution data (e.g., <1.0 Å) are achievable with synchrotron radiation and SHELXD for phase refinement .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological activity?

Systematically modify substituents on the phenyl or piperidine groups to assess binding affinity. For instance, replacing the phenyl ring with pyridyl (as in 1-(6-chloro-3-pyridylmethyl)imidazolidin-2-one) enhances interactions with acetylcholine receptors . Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., IC₅₀ measurements) validates SAR hypotheses .

Q. What strategies mitigate decomposition during long-term biological assays?

Avoid aqueous buffers with extreme pH (<3 or >10) or high ionic strength. Lyophilize stock solutions and reconstitute in DMSO immediately before use. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How does stereochemistry at the piperidine methyl position influence bioactivity?

Stereoisomers may exhibit divergent binding kinetics. Resolve enantiomers via chiral chromatography (e.g., Chiralpak IA column) and test in kinase inhibition assays. For example, (R)-configured analogs of related compounds show 10-fold higher potency than (S)-isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.